Cas no 123771-23-3 (2-(piperidin-3-yl)-1H-1,3-benzodiazole)
2-(piperidin-3-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Piperidin-3-yl)-1H-benzo[d]imidazole
- 2-(3-Piperidinyl)-1H-benzimidazole
- 2-Piperidin-3-yl-1H-benzimidazole
- 2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE
- 2-piperidin-3-yl-1H-benzimidazole(SALTDATA: FREE)
- 2-(Piperidin-3-yl)-1H-benzimidazole
- IFLAB-BB F2602-0247
- TIMTEC-BB SBB011014
- 2-(3-Piperidinyl)-1H-benzoimidazole
- 1H-Benzimidazole, 2-(3-piperidinyl)-
- OTAVA-BB BB7020410020
- 2-(piperidin-3-yl)-1H-1,3-benzodiazole
- DTXSID10415540
- CS-WAA0040
- 2-(3-piperidyl)benzimidazole
- AS-31027
- SCHEMBL740104
- SR-01000024349
- HMS1701K19
- CS-0035308
- AKOS000200468
- LQZIJJKVPOTLRE-UHFFFAOYSA-N
- BB 0240353
- AB28189
- SR-01000024349-1
- AKOS016040534
- F2602-0247
- A2612
- FT-0691226
- Z220335562
- EN300-25964
- SY081811
- 2-Piperidin-3-yl-1H-benzimidazole, AldrichCPR
- 123771-23-3
- MFCD06738924
- CCG-210118
- ALBB-000087
- STK502199
- AE-641/01160012
- DB-013818
-
- MDL: MFCD06738924
- Inchi: 1S/C12H15N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
- InChI Key: LQZIJJKVPOTLRE-UHFFFAOYSA-N
- SMILES: N1CCCC(C2=NC3C=CC=CC=3N2)C1
Computed Properties
- Exact Mass: 201.12700
- Monoisotopic Mass: 201.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- Density: 1.167
- Boiling Point: 441.3°Cat760mmHg
- Flash Point: 220.7°C
- Refractive Index: 1.628
- PSA: 40.71000
- LogP: 2.35870
2-(piperidin-3-yl)-1H-1,3-benzodiazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(piperidin-3-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00367-1G |
2-Piperidin-3-yl-1H-benzimidazole |
123771-23-3 | 1g |
¥3340.6 | 2023-11-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68780-1g |
2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
123771-23-3 | 1g |
¥578.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68780-25g |
2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
123771-23-3 | 25g |
¥5148.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68780-10g |
2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
123771-23-3 | 10g |
¥2868.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68780-5g |
2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
123771-23-3 | 5g |
¥1718.0 | 2021-09-08 | ||
| TRC | B448895-10mg |
2-Piperidin-3-yl-1H-benzimidazole |
123771-23-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448895-50mg |
2-Piperidin-3-yl-1H-benzimidazole |
123771-23-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B448895-100mg |
2-Piperidin-3-yl-1H-benzimidazole |
123771-23-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Alichem | A069003206-5g |
2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
123771-23-3 | 97% | 5g |
$226.38 | 2023-09-03 | |
| Alichem | A069003206-10g |
2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
123771-23-3 | 97% | 10g |
$416.88 | 2023-09-03 |
2-(piperidin-3-yl)-1H-1,3-benzodiazole Suppliers
2-(piperidin-3-yl)-1H-1,3-benzodiazole Related Literature
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Shiyang Zhou,Gangliang Huang RSC Adv. 2020 10 5874
Additional information on 2-(piperidin-3-yl)-1H-1,3-benzodiazole
Introduction to CAS No. 123771-23-3: 2-(Piperidin-3-yl)-1H-1,3-benzodiazole
The compound CAS No. 123771-23-3, also known as 2-(Piperidin-3-yl)-1H-1,3-benzodiazole, is a fascinating molecule with a unique structure and a range of potential applications in the fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically the benzodiazole family, which has garnered significant attention due to its versatile properties and biological activities.
Benzodiazoles are a group of aromatic heterocycles characterized by two nitrogen atoms in a fused benzene ring system. The presence of the piperidinyl group in CAS No. 123771-23-3 adds further complexity and functionality to the molecule, making it a subject of interest for researchers exploring novel chemical entities for therapeutic purposes.
Recent studies have highlighted the potential of benzodiazoles as scaffolds for drug discovery, particularly in the development of anticancer agents, anti-inflammatory drugs, and neuroprotective compounds. The piperidinyl substituent in this compound is known to enhance bioavailability and improve pharmacokinetic properties, making it a promising candidate for further exploration in pharmaceutical development.
The synthesis of CAS No. 123771-23-3 involves a multi-step process that typically includes the formation of the benzodiazole core followed by the introduction of the piperidinyl group through nucleophilic substitution or coupling reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is suitable for advanced biological testing.
In terms of biological activity, CAS No. 123771-23-3 has shown potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its ability to modulate kinase activity, which is critical in cancer progression and metastasis. Additionally, its anti-inflammatory properties suggest its utility in treating conditions such as arthritis and neurodegenerative diseases.
The structural flexibility of benzodiazoles allows for extensive modification, enabling researchers to tailor the molecule for specific therapeutic targets. By incorporating functional groups such as piperidinyl, scientists can enhance the molecule's solubility, stability, and binding affinity to target proteins.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of CAS No. 123771-23-3 with various biological targets. These studies are crucial for understanding the molecular mechanisms underlying its biological effects and for guiding further optimization efforts.
As research on benzodiazoles continues to expand, compounds like CAS No. 123771-23-3 are paving the way for innovative treatments in areas such as oncology, inflammation, and central nervous system disorders. The integration of cutting-edge synthetic methodologies with advanced biological assays ensures that this compound remains at the forefront of drug discovery research.
In conclusion, CAS No. 123771-23-3: 2-(Piperidin-3-yl)-1H-1,
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